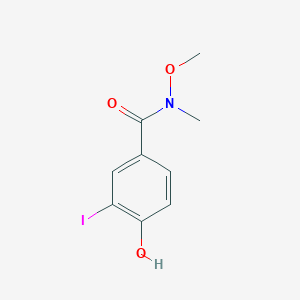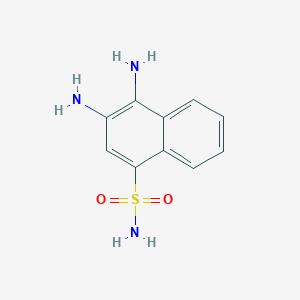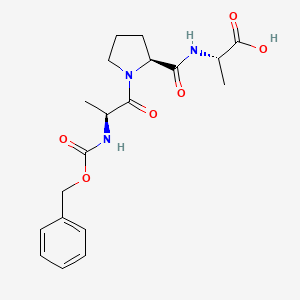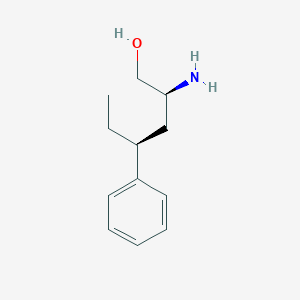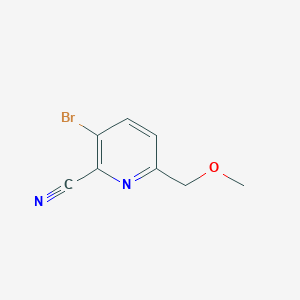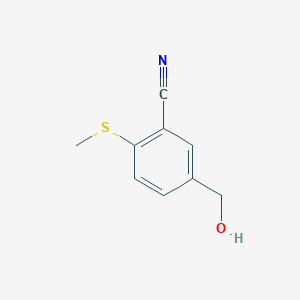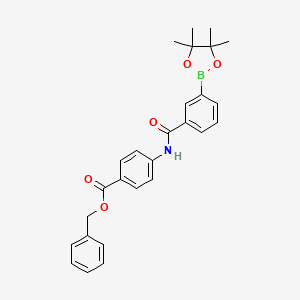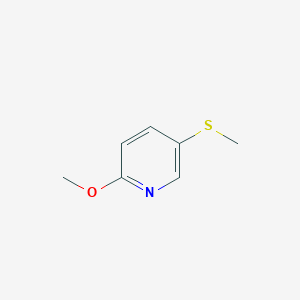![molecular formula C22H32N4O2 B8655904 4-[3-[7-(3,3-Dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile](/img/structure/B8655904.png)
4-[3-[7-(3,3-Dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-[7-(3,3-Dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile is an organic compound with the molecular formula C22H32N4O2 and a molar mass of 384.52 g/mol . It is a light yellow to orange-red crystalline solid and has applications in the fields of pharmaceuticals and pesticides .
Preparation Methods
The synthesis of 4-[3-[7-(3,3-Dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile involves multiple steps. One common method is the reaction of 2-amino-6-(fluoromethyl)pyridine with nitric acid to produce 2-nitro-6-(trifluoromethyl)pyridine . The reaction conditions can be adjusted according to specific experimental requirements . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-[3-[7-(3,3-Dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include nitric acid, hydrogen gas, and halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications. It is used as an intermediate in the synthesis of antibacterial and antiviral drugs, such as anti-tuberculosis and anti-HIV drugs . Additionally, it is used in the preparation of pesticides, including insecticides and herbicides . The bicyclo[3.3.1]nonane moiety in the compound is also of interest in the development of anticancer chemotherapeutics .
Mechanism of Action
The mechanism of action of 4-[3-[7-(3,3-Dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it is used in the research of arrhythmias, particularly atrial and ventricular arrhythmias . The compound’s structure allows it to interact with ion channels and receptors involved in cardiac rhythm regulation .
Comparison with Similar Compounds
Similar compounds to 4-[3-[7-(3,3-Dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile include other derivatives of bicyclo[3.3.1]nonane . These compounds share the bicyclo[3.3.1]nonane core but differ in their functional groups and substituents. The unique combination of the bicyclo[3.3.1]nonane core with the dimethyl-2-oxobutyl and benzonitrile groups gives this compound its distinct properties and applications .
Properties
Molecular Formula |
C22H32N4O2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-[3-[7-(3,3-dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile |
InChI |
InChI=1S/C22H32N4O2/c1-22(2,3)21(27)16-26-14-19-12-25(13-20(15-26)28-19)10-4-9-24-18-7-5-17(11-23)6-8-18/h5-8,19-20,24H,4,9-10,12-16H2,1-3H3 |
InChI Key |
KZOCHEDMAHPYCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CN1CC2CN(CC(C1)O2)CCCNC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-Bromophenyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B8655822.png)
![6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine](/img/structure/B8655825.png)
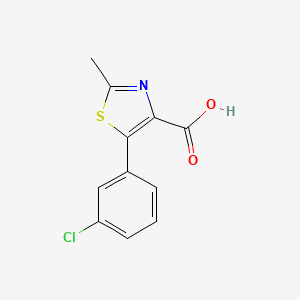
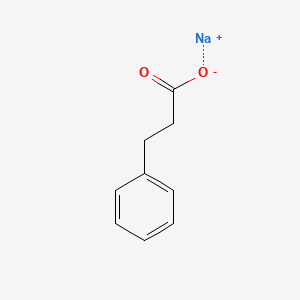
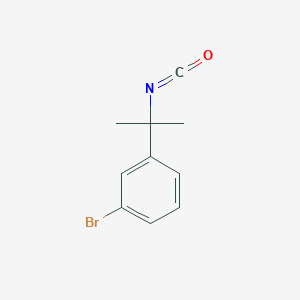
![7-Chloro-5-cyclopropyl-1,3-dimethyl-pyrazolo[4,3-d]pyrimidine](/img/structure/B8655849.png)
